5-Amino-3-methylisoxazole-4-carbonitrile
Overview
Description
5-Amino-3-methylisoxazole-4-carbonitrile is a heterocyclic compound with the molecular formula C₅H₅N₃O and a molecular weight of 123.11 g/mol This compound is characterized by an isoxazole ring substituted with an amino group at the 5-position, a methyl group at the 3-position, and a nitrile group at the 4-position
Mechanism of Action
Mode of Action
It has been observed that the compound can react with α,β-unsaturated ketones to yield the corresponding isoxazolo[5,4-b]pyridines .
Biochemical Pathways
It is known to be an intermediate in the biodegradation of sulfamethoxazole by pseudomonas psychrophila strain ha-4 .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Action Environment
It has been observed that the yield of the target product in the reaction of 5-amino-3-methylisoxazole with α,β-unsaturated ketones is strongly dependent on the nature of the solvent .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-3-methylisoxazole-4-carbonitrile typically involves the reaction of hydroxylamine hydrochloride with sodium hydroxide in water, followed by the addition of a suitable precursor such as 2-(1-ethoxy-ethylidene)malononitrile . The reaction is carried out under controlled conditions to ensure the formation of the desired isoxazole ring.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound can be synthesized on a larger scale using similar reaction conditions as those used in laboratory settings. The process involves careful control of reaction parameters to achieve high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 5-Amino-3-methylisoxazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amino group under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Conversion to primary amines.
Substitution: Formation of substituted isoxazole derivatives.
Scientific Research Applications
5-Amino-3-methylisoxazole-4-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
5-Amino-3-methylisoxazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
5-Amino-4-cyano-3-methylisoxazole: Similar structure with a cyano group at the 4-position.
Uniqueness: 5-Amino-3-methylisoxazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
5-amino-3-methyl-1,2-oxazole-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O/c1-3-4(2-6)5(7)9-8-3/h7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWUGKLXAHRZZPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60308170 | |
Record name | 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60308170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35261-01-9 | |
Record name | 35261-01-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202613 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60308170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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